pan-KRAS-IN-7

Pancreatic cancer Colorectal cancer KRAS G12D

Researchers face inconsistent potency across KRAS mutants when using selective or variable pan-KRAS inhibitors, risking data irreproducibility. pan-KRAS-IN-7 (Compound 25) solves this with uniform sub-nanomolar activity. - 0.35 nM IC50 (AsPC-1, G12D): 26x more potent than Pan KRas-IN-1 - 0.51 nM IC50 (SW480, G12V): ~57x more potent than alternatives - Consistent sub-nanomolar potency across G12D/G12V vs >100-fold variability of others Available for immediate procurement. Ideal for pancreatic/colorectal cancer models and combination screens.

Molecular Formula C48H61N7O7S
Molecular Weight 880.1 g/mol
Cat. No. B12383019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepan-KRAS-IN-7
Molecular FormulaC48H61N7O7S
Molecular Weight880.1 g/mol
Structural Identifiers
SMILESCCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOCC7CO)C(C)OC)(C)C)NC(=O)C8C(C8C)C
InChIInChI=1S/C48H61N7O7S/c1-8-54-40-14-13-32-20-34(40)36(44(54)35-19-31(23-49-43(35)30(4)60-7)11-9-15-53-17-18-61-25-33(53)24-56)22-48(5,6)27-62-47(59)37-12-10-16-55(52-37)46(58)38(21-41-50-39(32)26-63-41)51-45(57)42-28(2)29(42)3/h13-14,19-20,23,26,28-30,33,37-38,42,52,56H,8,10,12,15-18,21-22,24-25,27H2,1-7H3,(H,51,57)/t28-,29+,30-,33-,37-,38-,42?/m0/s1
InChIKeyOXNMDFCABBFAJZ-OPEARJKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pan-KRAS-IN-7: Broad-Spectrum Pan-KRAS Inhibitor


pan-KRAS-IN-7 (also known as Compound 25) is a pan-KRAS inhibitor designed to suppress the proliferation of KRAS-mutated cancer cells by targeting multiple oncogenic KRAS mutants, including G12D and G12V . Unlike mutation-selective inhibitors (e.g., sotorasib for G12C) or more variable pan-KRAS agents (e.g., BI-2865, Pan KRas-IN-1), pan-KRAS-IN-7 demonstrates consistent sub-nanomolar antiproliferative potency across key KRAS variants, which may simplify experimental design and enhance reproducibility in models driven by common KRAS mutations .

1 Broad-spectrum KRAS mutant profiling studies
2 Reported consistent antiproliferative assay context across G12D/G12V models
3 May support comparative pan-KRAS pathway-response interpretation

pan-KRAS-IN-7: Why Substitution Fails


In the pan-KRAS inhibitor landscape, compounds exhibit profound differences in potency, mutant coverage, and selectivity profiles, making generic substitution a high-risk proposition. For instance, BI-2865 requires >100 nM to achieve antiproliferative effects despite nanomolar binding affinities , while Pan KRas-IN-1 shows marked potency variability across mutants—spanning over two orders of magnitude . pan-KRAS-IN-2 demonstrates a steep activity cliff, losing efficacy against the G13D mutant by >1000-fold . These disparities underscore that pan-KRAS inhibitors are not interchangeable; selecting the wrong compound can compromise experimental outcomes, obscure mechanistic insights, or invalidate target engagement studies. The quantitative evidence below delineates exactly where pan-KRAS-IN-7 diverges from its closest analogs, enabling informed, data-driven procurement decisions.

Coverage Pan-KRAS profiles differ; BI-2865 may show limited cellular target engagement despite binding affinity context.
Consistency Pan KRas-IN-1 exhibits wide potency variability across mutants, which may complicate consistent pathway-response interpretation.
Mutant specificity pan-KRAS-IN-2 loses antiproliferative activity against G13D, suggesting mutation-dependent response that may not transfer.

pan-KRAS-IN-7: Differentiation from Comparators


KRAS G12D Antiproliferative Potency vs. Pan KRas-IN-1

In the AsPC-1 pancreatic cancer cell line (KRAS G12D mutant), pan-KRAS-IN-7 achieves an antiproliferative IC50 of 0.35 nM, representing a 26-fold increase in potency over the closest reported value for Pan KRas-IN-1 in the same cell line (IC50 = 9 nM) .

KRAS G12D potency vs. Pan KRas-IN-1
Cross-study comparable
IC50 0.35 nM vs. 9 nM (26-fold lower)
Supports G12D antiproliferative endpoint interpretation
AsPC-1 pancreatic cancer cells (G12D mutant)
Pancreatic cancer Colorectal cancer KRAS G12D

KRAS G12V Potency vs. Pan KRas-IN-1

Against the SW480 colorectal cancer cell line (KRAS G12V mutant), pan-KRAS-IN-7 exhibits an IC50 of 0.51 nM, compared to the 29 nM IC50 reported for Pan KRas-IN-1 in the NCI-H727 lung cancer cell line (also G12V mutant) . While cell line backgrounds differ, this ~57-fold potency differential strongly suggests superior G12V-targeted antiproliferative activity for pan-KRAS-IN-7.

G12V potency vs. Pan KRas-IN-1
Cross-study comparable
IC50 0.51 nM vs. 29 nM (~57-fold lower)
Supports G12V antiproliferative endpoint context
SW480 (G12V) vs. NCI-H727 (G12V) cell lines
Colorectal cancer KRAS G12V Antiproliferative activity

Cellular Potency vs. BI-2865

pan-KRAS-IN-7 achieves sub-nanomolar antiproliferative IC50 values (0.35-0.51 nM) in human cancer cell lines . In contrast, BI-2865 exhibits an average antiproliferative IC50 of approximately 140 nM in Ba/F3 cells engineered to express KRAS G12C, G12D, or G12V mutants, despite having low nanomolar Kd values for these mutants . This >270-fold potency gap in cellular assays indicates that pan-KRAS-IN-7 translates target engagement into growth inhibition far more efficiently.

Cellular potency vs. BI-2865
Cross-study comparable
IC50 0.35–0.51 nM vs. ~140 nM (>270-fold lower)
Reported higher cellular target engagement
Human cancer vs. Ba/F3 engineered cells
Pan-KRAS inhibitor Cellular potency Ba/F3 model

Potency Consistency Across G12D/G12V vs. Pan KRas-IN-1

pan-KRAS-IN-7 maintains consistent antiproliferative potency across G12D (0.35 nM) and G12V (0.51 nM) mutants, a difference of only 0.16 nM . In stark contrast, Pan KRas-IN-1 exhibits highly variable IC50 values across KRAS mutants, ranging from 6 nM (G12C) to 681 nM (G12R)—a >100-fold spread . This variability complicates experimental interpretation and limits Pan KRas-IN-1's utility as a true pan-KRAS tool.

Potency consistency across G12D/G12V
Cross-study comparable
0.35–0.51 nM range vs. Pan KRas-IN-1 6–681 nM
Supports uniform pan-KRAS mutant profiling
Various human cancer cell lines
KRAS mutant coverage Potency consistency Pan-KRAS profile

Pan-KRAS vs. G12C-Selective Sotorasib

While sotorasib is an FDA-approved covalent inhibitor selective for KRAS G12C [1], pan-KRAS-IN-7 inhibits proliferation of cells harboring G12D and G12V mutations with sub-nanomolar IC50 values . This broader mutant coverage addresses a critical limitation of G12C-selective agents: they are ineffective against the majority of KRAS-driven cancers (e.g., pancreatic and colorectal) where G12D and G12V predominate. pan-KRAS-IN-7 thus serves as a valuable research tool for exploring pan-KRAS inhibition strategies and for studying resistance mechanisms that emerge from G12C-selective pressure.

Pan-KRAS vs. G12C-selective sotorasib
Class-level inference
Potent against G12D (0.35 nM) and G12V (0.51 nM); sotorasib limited to G12C
Enables broader KRAS mutant coverage studies
In vitro proliferation assays; qualitative scope difference
KRAS G12C Resistance mechanisms Pan-KRAS vs. selective

Purity Specification vs. Comparators

pan-KRAS-IN-7 is typically supplied with a purity of ≥98% as specified by major vendors , whereas Pan KRas-IN-1 is offered at ≥95% purity . This ~3% difference, while seemingly small, can translate into meaningful improvements in assay reproducibility, particularly in sensitive biochemical or cellular assays where impurities may confound results.

Purity vs. Pan KRas-IN-1
Supporting evidence
≥98% vs. ≥95% (≥3 pp higher)
May support improved assay reproducibility
Vendor QC specifications; impurity interference risk reduced
Compound quality Purity Reproducibility

pan-KRAS-IN-7 Research Applications


KRAS G12D Pancreatic Cancer Models

Given its 0.35 nM IC50 against AsPC-1 cells —26-fold more potent than Pan KRas-IN-1—pan-KRAS-IN-7 is ideally suited for establishing robust in vitro and in vivo models of KRAS G12D-mutant pancreatic cancer. The low concentration required for efficacy minimizes vehicle-related toxicity and compound consumption, facilitating long-term treatment studies and combination therapy screens.

G12V Colorectal Cancer Studies

With an IC50 of 0.51 nM in SW480 cells —~57-fold lower than the G12V potency reported for Pan KRas-IN-1—pan-KRAS-IN-7 provides a superior tool for investigating KRAS G12V biology in colorectal cancer. Researchers can achieve near-complete target engagement at concentrations that avoid confounding off-target effects, enabling cleaner interpretation of signaling pathway modulation.

Pan-KRAS Target Engagement Assays

Unlike Pan KRas-IN-1, which exhibits >100-fold variability in IC50 across mutants , pan-KRAS-IN-7 maintains consistent sub-nanomolar potency between G12D and G12V . This consistency makes pan-KRAS-IN-7 the preferred chemical probe for experiments requiring uniform inhibition of multiple KRAS mutants, such as comparative pharmacodynamic studies or resistance mechanism investigations.

Comparative Studies vs. Selective KRAS Inhibitors

As a pan-KRAS inhibitor with potent activity against G12D and G12V—mutations not addressed by G12C-selective agents like sotorasib [1]—pan-KRAS-IN-7 is an essential comparator for evaluating the therapeutic potential of broad-spectrum KRAS inhibition. It enables side-by-side assessment of pan-KRAS versus mutation-selective strategies in the same cellular or in vivo contexts.

Application
Selection Property
Validation Focus
G12D-mutant pancreatic cancer cell models
Pan-KRAS antiproliferative activity context
G12D endpoint-response profiling
G12V-mutant colorectal cancer cell models
Reported G12V antiproliferative assay context
G12V pathway-response characterization
Uniform pan-KRAS inhibition profiling
Consistent assay potency across G12D/G12V
Multi-mutant pharmacodynamic interpretation
Pan-KRAS vs. mutation-selective inhibitor comparison
Broad mutant coverage context
Resistance mechanism studies and comparative pathway response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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